6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC16257216
Molecular Formula: C19H13ClN2O5S2
Molecular Weight: 448.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13ClN2O5S2 |
|---|---|
| Molecular Weight | 448.9 g/mol |
| IUPAC Name | 6-chloro-7-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C19H13ClN2O5S2/c1-9-5-15-11(7-12(9)20)14(23)8-16(27-15)18(24)22-19-21-13-4-3-10(29(2,25)26)6-17(13)28-19/h3-8H,1-2H3,(H,21,22,24) |
| Standard InChI Key | BKILCBQXNOSOPR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Introduction
6-Chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound featuring a chromene backbone integrated with benzothiazole and sulfonyl functional groups. This compound belongs to the category of heterocyclic compounds, specifically those incorporating both sulfur and nitrogen in their structure. Its unique combination of functionalities allows it to interact with biological systems, making it a candidate for further pharmacological studies.
Synthesis and Chemical Reactions
The synthesis of 6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide generally involves several key steps, including the formation of the chromene and benzothiazole moieties. These reactions are typically conducted under controlled conditions to optimize yield and purity. Techniques such as chromatography may be employed for purification purposes after synthesis.
Common Reactions
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Oxidation and Reduction: Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
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Conditions: Temperature and pH are critical for achieving desired outcomes in these reactions.
Biological Activities and Potential Applications
This compound has been suggested to inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation, indicating potential therapeutic applications. Its mechanism of action may involve interaction with specific enzymes or proteins within biological pathways.
Potential Applications
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Medicinal Chemistry: Potential applications in drug development and therapeutic interventions due to its diverse biological activities.
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Biochemistry: Relevant in various scientific research contexts, particularly in biochemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide | Lacks chlorine | Different biological activity profile |
| 4-Chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide | Contains a nitro group | Exhibits different reactivity due to nitro substitution |
| N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide | Features a pyrrolidine ring | Different pharmacological profile due to ring structure |
Research Findings and Future Directions
Preliminary studies suggest that compounds similar to 6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide exhibit various biological activities, including potential anticancer and anti-inflammatory effects. Further research is needed to fully explore its therapeutic potential and understand its mechanism of action.
Data Table: Biological Activities of Related Compounds
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